molecular formula C16H11NO B101489 Isoquinolin-1-yl(phenyl)methanone CAS No. 16576-23-1

Isoquinolin-1-yl(phenyl)methanone

Cat. No. B101489
CAS RN: 16576-23-1
M. Wt: 233.26 g/mol
InChI Key: MDWCIKACMBMJFA-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methanone is a chemical compound that is part of a broader class of organic compounds known as isoquinolines. These compounds are characterized by a benzene ring fused to a pyridine ring. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various derivatives and analogs that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of isoquinolin-1-yl(phenyl)methanone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives was achieved through cyclocondensation followed by cyclopropanation, as detailed in one study . Another paper describes the synthesis of a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, through chlorination using POCl3 reagent . These methods highlight the versatility and complexity of synthetic approaches in the realm of isoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of isoquinolin-1-yl(phenyl)methanone derivatives is often elucidated using various spectroscopic techniques. For example, the crystal structure, vibrational spectroscopy, and DFT computations were used to characterize 1-(2-chloro-4-phenylquinolin-3-yl)ethanone . Similarly, NMR, UV, IR, and mass spectral data were employed to determine the structure of 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] . These studies provide insights into the molecular conformations and electronic properties of the compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The papers provided do not detail specific reactions for isoquinolin-1-yl(phenyl)methanone, but they do discuss reactions pertinent to similar compounds. For instance, the intramolecular α-amidoalkylation reaction was used to synthesize a bis terephthalamide derivative . Additionally, cyclization reactions were employed to create 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones from N-[2-(azidomethyl)phenyl] amides . These reactions are indicative of the types of chemical transformations that isoquinoline derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinolin-1-yl(phenyl)methanone derivatives are crucial for their practical applications. The papers discuss various properties such as vibrational spectra, Mulliken population analyses, HOMO-LUMO gaps, and thermodynamic properties . QSAR modeling was also used to predict the relative toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, which is important for understanding the safety profile of these compounds . These analyses contribute to a comprehensive understanding of the behavior and potential uses of isoquinoline derivatives.

Scientific Research Applications

2. Synthesis of Isoquinolones

3. Antioxidant Activity

  • Results: The CHE treatment resulted in a substantial depletion in the total antioxidant concentration in tumor tissues, resulting in elevated oxidative stress and DNA damage .

4. Antifungal Activity

  • Application Summary: Isoquinolin-1-yl(phenyl)methanone derivatives have been found to be effective against fungal deterioration of ancient Egyptian mummy cartonnage .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .
  • Results: The results or outcomes obtained are not detailed in the available summary .

5. Antiviral Activity

  • Application Summary: Indole derivatives, including Isoquinolin-1-yl(phenyl)methanone, have been found to possess various biological activities, including antiviral activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .
  • Results: The results or outcomes obtained are not detailed in the available summary .

6. Preservation of Ancient Artifacts

  • Application Summary: Isoquinolin-1-yl(phenyl)methanone derivatives have been found to be effective against fungal deterioration of ancient Egyptian mummy cartonnage .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .
  • Results: The results or outcomes obtained are not detailed in the available summary .

Future Directions

The anticancer activity of a synthetic isoquinoline chalcone, a related compound, has been evaluated in a mice model with Ehrlich solid carcinoma . This suggests potential future directions for the study of Isoquinolin-1-yl(phenyl)methanone and related compounds in the field of cancer therapeutics .

properties

IUPAC Name

isoquinolin-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWCIKACMBMJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864702
Record name (Isoquinolin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-1-yl(phenyl)methanone

CAS RN

16576-23-1
Record name 16576-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Isoquinolinyl phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Z Zheng, Y Wu, X Lu, FL Zhang, MF Qi, E Sun, B Sun - Tetrahedron, 2022 - Elsevier
A visible-light-promoted metal-free decarboxylative coupling protocol for the acylation of electron-deficient quinolines using ambient air as an oxidant has been disclosed. This …
Number of citations: 2 www.sciencedirect.com
G Volpi, B Lace, C Garino, E Priola, E Artuso… - Dyes and …, 2018 - Elsevier
… A mixture containing 1.0 mmol of phenyl(pyridin-2-yl)methanone (for compounds 3, 4 and 3-(4-bromophenyl)-1-phenylH-imidazo[1,5-a]pyridine) or isoquinolin-1-yl-phenyl-methanone (…
Number of citations: 32 www.sciencedirect.com
JK Laha, U Tinwala, MK Hunjan - New Journal of Chemistry, 2021 - pubs.rsc.org
Metal persulfate mediated thermal oxidative organic transformations invariably require a higher temperature and frequently use an organic solvent. The objective of this work was to …
Number of citations: 5 pubs.rsc.org
M Giordano, G Volpi, C Garino, F Cardano, C Barolo… - Dyes and …, 2023 - Elsevier
A series of new emissive imidazo [5,1-a]isoquinolines were synthesized, and their electronic properties investigated, compared, and discussed in light of their chemical structure. The …
Number of citations: 0 www.sciencedirect.com
M Adib, R Pashazadeh, S Rajai-Daryasarei, R Kabiri… - Synlett, 2016 - thieme-connect.com
An efficient acylation of quinolines and isoquinolines is described by use of arylmethanols as the acylating agents through a C–C bond formation via an oxidative cross-…
Number of citations: 21 www.thieme-connect.com
B Zheng, HY Qu, TZ Meng, X Lu, J Zheng, YG He… - RSC …, 2018 - pubs.rsc.org
Novel total syntheses of oxoaporphine alkaloids such as liriodenine, dicentrinone, cassameridine, lysicamine, oxoglaucine and O-methylmoschatoline were developed. The key step of …
Number of citations: 5 pubs.rsc.org
E Teke - 2014 - open.metu.edu.tr
Spiro cyclic molecules have gained significance because of their biological activities and electronic properties. Spiro frameworks are present in importance natural products and …
Number of citations: 2 open.metu.edu.tr
AG Mikhailovskii, DA Peretyagin - Russian Journal of Organic Chemistry, 2018 - Springer
Thiocyanation of secondary enamines of the 3,3-dialkyl-1,2,3,4-tetrahydroisoquinoline series and their benzo[f]-fused analogs (esters, amides, ketones, and nitriles) with thiocyanogen …
Number of citations: 3 link.springer.com
YJ Yun, SG Kim - Molecules, 2023 - mdpi.com
An innovative and efficient approach has been developed for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines. This one-pot tandem reaction involves the reaction of C,N-cyclic …
Number of citations: 7 www.mdpi.com
J Chen, M Wan, J Hua, Y Sun, Z Lv, W Li… - Organic & Biomolecular …, 2015 - pubs.rsc.org
An effective and metal-free oxidative cross-dehydrogenative coupling (CDC) of N-heterocycles with diverse aldehydes has been established in the presence of TBHP/TFA. The scope …
Number of citations: 56 pubs.rsc.org

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